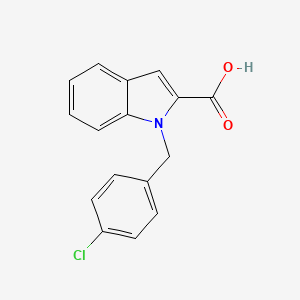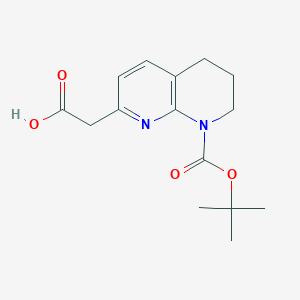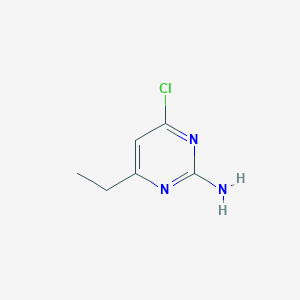![molecular formula C10H15N3O B1358504 2-[(2-Methylphenyl)amino]propanohydrazide CAS No. 1396972-32-9](/img/structure/B1358504.png)
2-[(2-Methylphenyl)amino]propanohydrazide
カタログ番号 B1358504
CAS番号:
1396972-32-9
分子量: 193.25 g/mol
InChIキー: XTHHTHBCPUPESA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Methylphenyl)amino]propanohydrazide” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15N3O . This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 193.25 and a molecular formula of C10H15N3O . Additional properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Antibacterial Activity
- A study by Tumosienė et al. (2012) on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated good antibacterial activity against Rhizobium radiobacter. This research indicates the potential of derivatives of 2-[(2-Methylphenyl)amino]propanohydrazide in creating antibacterial agents (Tumosienė et al., 2012).
Antimicrobial Activity
- Research by Mickevičienė et al. (2015) found that compounds synthesized from 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are structurally similar to this compound, showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antitumor Properties
- A 2002 study by Bradshaw et al. on the antitumor properties of 2-(4-amino-3-methylphenyl)benzothiazoles, which are related to this compound, demonstrated potent antitumor properties in vitro and in vivo. This suggests the potential use of this compound derivatives in cancer treatment (Bradshaw et al., 2002).
Structural Characterization and Bioactivity
- Research by Devi et al. (2019) on the complexation of 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene] propane hydrazide with various metal ions showed that these complexes exhibit selectiveness in their activities, highlighting the versatility of such compounds in various biochemical applications (Devi et al., 2019).
Drug Metabolism Studies
- In a 2006 study, Zmijewski et al. used a related compound, LY451395, in drug metabolism studies. This research highlights the utility of this compound derivatives in understanding and optimizing drug metabolism (Zmijewski et al., 2006).
特性
IUPAC Name |
2-(2-methylanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-3-4-6-9(7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHHTHBCPUPESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Chloro-4-methoxyquinoline
676262-10-5

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
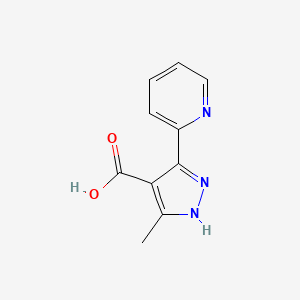
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
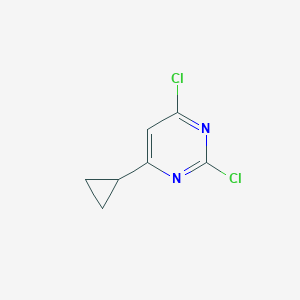
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
